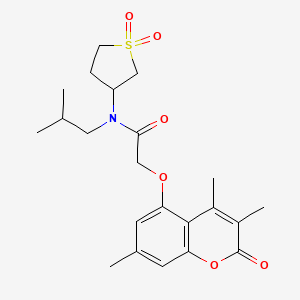

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide is a structurally complex molecule featuring three distinct moieties:

Isobutyl group: A branched alkyl chain that may enhance lipophilicity and influence pharmacokinetic properties.

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl (coumarin derivative): A substituted coumarin core, known for its fluorescence and biological activities, linked via an ether-acetamide bridge.

While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural motifs align with analogs studied for polymer chemistry, intermediate synthesis, and bioactivity .

Eigenschaften

Molekularformel |

C22H29NO6S |

|---|---|

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |

InChI |

InChI=1S/C22H29NO6S/c1-13(2)10-23(17-6-7-30(26,27)12-17)20(24)11-28-18-8-14(3)9-19-21(18)15(4)16(5)22(25)29-19/h8-9,13,17H,6-7,10-12H2,1-5H3 |

InChI-Schlüssel |

ZKHYCOUAGHYZRV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N(CC(C)C)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Condensation

The coumarin core is synthesized via Pechmann condensation , a widely used method for coumarin derivatives. A mixture of 3,4,7-trimethylresorcinol and ethyl acetoacetate undergoes acid-catalyzed cyclization:

Conditions :

Regioselective Methylation

Methylation at the 5-position is avoided due to steric hindrance from adjacent substituents. The hydroxyl group at position 5 remains reactive for subsequent etherification.

Synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Isobutyl-2-hydroxyacetamide

Tetrahydrothiophene Sulfonation

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (sulfolane derivative) using hydrogen peroxide in acetic acid:

Conditions :

Introduction of Isobutyl and Acetamide Groups

The sulfolane derivative undergoes N-alkylation with isobutyl bromide followed by acetylation :

Step 1: N-Isobutylation

Conditions :

Step 2: Acetamide Formation

\text{N-Isobutyl-1,1-dioxidotetrahydrothiophen-3-amine} + \text{Acetyl chloride} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2}} \text{N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutylacetamide}

Conditions :

Hydroxyacetamide Intermediate

The acetamide is functionalized with a hydroxyl group via alkaline hydrolysis :

Conditions :

Ether Coupling of Subunits

The final step involves forming an ether bond between the coumarin and acetamide subunits via Mitsunobu reaction :

Conditions :

-

Reagents: Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Triphenylphosphine (1.2 eq)

-

Solvent: THF, 0°C to room temperature, 24 hours

Optimization and Challenges

Analyse Chemischer Reaktionen

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can modify specific functional groups, such as reducing the chromenone moiety to a dihydrochromenone.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamid“ würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Mögliche Mechanismen beinhalten:

Enzyminhibition: Die Verbindung kann bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmen.

Rezeptormodulation: Sie kann als Agonist oder Antagonist an bestimmten Rezeptoren wirken und so zelluläre Signalwege beeinflussen.

DNA/RNA-Wechselwirkung: Die Verbindung könnte mit Nukleinsäuren interagieren und so die Genexpression oder Replikation beeinflussen.

Wirkmechanismus

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

DNA/RNA interaction: The compound could interact with nucleic acids, affecting gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

Sulfone vs. Thiophene/Thiazolidinone Moieties

- The target compound’s tetrahydrothiophene sulfone provides enhanced polarity and oxidative stability compared to thiophene derivatives (e.g., ’s N-(3-acetyl-2-thienyl)acetamides) .

- In contrast, thiazolidinone rings (e.g., Compound 5j in ) introduce conformational rigidity and hydrogen-bonding capacity via NH and carbonyl groups, which may influence binding affinity in bioactive contexts .

Coumarin vs. Phthalimide/Thiophene Cores

- The 3,4,7-trimethylcoumarin moiety in the target compound likely exhibits fluorescence and UV absorption properties, distinguishing it from phthalimide-based polymers () or non-fluorescent thiophene intermediates (). Coumarins are also associated with anticoagulant and antioxidant activities, though these are speculative without direct evidence.

- Phthalimides () are valued in high-performance polymers due to thermal stability and mechanical strength, suggesting the target’s sulfone group could serve a similar role in material science .

Substituent Effects

- The isobutyl group in the target compound may increase lipid solubility compared to smaller alkyl chains (e.g., methyl or ethyl in –4). This could enhance membrane permeability in bioactive analogs.

- Nitro and hydroxyl groups in Compound 5j () introduce electron-withdrawing effects and hydrogen-bonding sites, which are absent in the target compound but critical for interactions in drug design .

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique combination of structural features that enhance its biological activity. The molecular formula is , and it includes functional groups such as sulfone and isobutyl.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 356.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the sulfone group enhances its reactivity, while the chromen moiety contributes to its potential as an enzyme inhibitor or activator. The compound may modulate the activity of enzymes involved in inflammatory processes and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl derivatives exhibit notable antimicrobial properties. For instance, studies have shown that chromen derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14–17 mm compared to standard antibiotics like cefoxitin (20 mm) .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been investigated through various assays. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its role in modulating immune responses .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of related compounds against breast cancer cell lines (MCF-7 and MDA-MB-468). MTT assays revealed significant cytotoxicity, suggesting that these compounds may serve as promising candidates for cancer treatment . Molecular docking simulations have indicated binding affinities to topoisomerase I, a critical target in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study conducted by Belkhir-Talbi et al. demonstrated that coumarin-metal complexes exhibited moderate antibacterial activity against Staphylococcus aureus, suggesting that similar structures could enhance the efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl derivatives .

- Cytotoxicity Against Cancer Cells : In a study evaluating various coumarin derivatives, compounds exhibiting structural similarities to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl showed significant inhibition of cell proliferation in breast cancer models .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured during the process?

The synthesis involves multi-step reactions, typically starting with the construction of the tetrahydrothiophene dioxide core, followed by coupling with the isobutylamine and chromen-oxyacetamide moieties. Key steps include:

- Amide bond formation : Use coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF under nitrogen .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to track intermediates .

- Purification : Column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane to isolate the final product . Purity is confirmed via ¹H/¹³C NMR (to verify functional groups) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with 2D NMR (e.g., COSY, HSQC) resolving complex coupling in the tetrahydrothiophene and chromen systems .

- Infrared Spectroscopy (IR) : Confirms amide C=O (1650–1700 cm⁻¹) and sulfone S=O (1300–1350 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do the functional groups (e.g., sulfone, chromen-2-one) influence reactivity in biological assays?

- The sulfone group enhances metabolic stability by resisting oxidation compared to thioether analogs .

- The chromen-2-one moiety may intercalate with DNA or inhibit kinases, depending on substituent positions (3,4,7-trimethyl groups modulate lipophilicity and target binding) . Empirical validation via enzyme inhibition assays (e.g., fluorescence-based kinase screens) is recommended .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity for novel targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on the chromen-2-one’s π-π stacking and the sulfone’s hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) with GROMACS or AMBER .

- QSAR models : Train datasets using descriptors like LogP, polar surface area, and HOMO-LUMO gaps from DFT calculations .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Validate potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .

- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended interactions .

- Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to observed discrepancies .

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to improve solubility .

- Catalyst optimization : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings or organocatalysts for amide formation .

- Temperature control : Gradual heating (40–60°C) prevents side reactions like chromen-2-one ring opening .

Q. What strategies mitigate instability of the sulfone group under physiological conditions?

- pH stability studies : Use buffered solutions (pH 4–9) to identify degradation triggers. The sulfone is stable in neutral pH but may hydrolyze under strongly acidic/basic conditions .

- Prodrug design : Mask the sulfone as a thioether (reversible via glutathione) to enhance in vivo stability .

- Lyophilization : Store the compound as a lyophilized powder to prevent aqueous degradation .

Methodological Considerations

Q. How should researchers design crystallography studies for this compound?

- Crystal growth : Use vapor diffusion (e.g., ether into DCM solution) to obtain single crystals .

- Data collection : Employ synchrotron X-ray sources for high-resolution data, especially given the compound’s flexible isobutyl group .

- Refinement : Use SHELXL for structure solution, leveraging its robustness for small-molecule sulfone and amide moieties .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Replicates : Minimum triplicate runs with Grubbs’ test to exclude outliers .

- Error bars : Report 95% confidence intervals for IC₅₀ values .

- ANOVA : Compare batch-to-batch variability (e.g., synthetic lots) using one-way ANOVA .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytochrome P450 inhibition?

- Enzyme source standardization : Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) instead of liver microsomes to reduce variability .

- Substrate competition assays : Test against probe substrates (e.g., midazolam for CYP3A4) to confirm competitive vs. non-competitive inhibition .

- Structural analogs : Compare inhibition profiles of derivatives to pinpoint substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.